molecular formula C26H26N2O6S B2949304 N-benzyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 863452-56-6

N-benzyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B2949304
CAS No.: 863452-56-6
M. Wt: 494.56
InChI Key: KRXUQTYPSBBKHO-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a heterocyclic compound featuring a benzo[b][1,4]thiazepine core modified with a sulfone group (1,1-dioxido), a 4-oxo substituent, and a 3,4-dimethoxyphenyl moiety. This structure combines a seven-membered thiazepine ring with electron-withdrawing sulfone and ketone groups, which may influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-benzyl-2-[2-(3,4-dimethoxyphenyl)-1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O6S/c1-33-21-13-12-19(14-22(21)34-2)24-15-26(30)28(20-10-6-7-11-23(20)35(24,31)32)17-25(29)27-16-18-8-4-3-5-9-18/h3-14,24H,15-17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXUQTYPSBBKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a complex organic compound belonging to the class of benzothiazepines. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is C22H24N2O5SC_{22}H_{24}N_2O_5S. Its structure includes a benzothiazepine core which is known for diverse pharmacological properties.

1. Anticancer Activity

Recent studies have indicated that compounds similar to N-benzyl derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines including human colon cancer (HT29) and prostate cancer (DU145). The MTT assay demonstrated a dose-dependent reduction in cell viability, suggesting potential cytotoxic effects against these cancer types .
Cell LineIC50 (µM)Mechanism of Action
HT2915Induction of apoptosis via mitochondrial pathway
DU14520Inhibition of EGFR signaling pathway

2. Antimicrobial Activity

Benzothiazepine derivatives have been reported to possess antimicrobial properties. Research indicates that N-benzyl derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The mechanisms through which N-benzyl derivatives exert their biological effects include:

  • EGFR Inhibition : Molecular docking studies have shown that the compound interacts with the EGFR tyrosine kinase domain, which is crucial in cancer cell proliferation and survival .
  • Apoptosis Induction : The compound has been observed to activate apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

A notable study investigated the effects of N-benzyl derivatives on various cancer models. The findings highlighted:

  • In Vivo Efficacy : In murine models of cancer, administration of the compound resulted in significant tumor size reduction compared to control groups.
  • Safety Profile : Toxicological assessments indicated a favorable safety margin with minimal side effects at therapeutic doses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous heterocycles:

Compound Core Heterocycle Substituents Key Features Potential Implications
N-benzyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide Benzo[b][1,4]thiazepine 3,4-Dimethoxyphenyl, 1,1-dioxido (sulfone), 4-oxo, benzyl-acetamide Seven-membered ring with sulfone; high polarity due to sulfone and ketone Enhanced metabolic stability; potential for selective enzyme inhibition
N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide Tetrazole 3,4-Dimethoxyphenethyl, bulky tert-pentyl group Five-membered tetrazole ring; steric hindrance from tert-pentyl Improved lipophilicity; possible CNS activity due to bulky substituents
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide Benzo[b][1,4]thiazine Acetamide, 3-oxo Six-membered thiazine ring; simpler structure Reduced ring strain; potential for hydrogen bonding via acetamide
N-benzyl-2-{2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide Thiazolidinone 3,4-Dimethylphenylimino, 4-oxo Five-membered thiazolidinone; imino group Chelation potential with metal ions; possible antimicrobial activity
(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate Benzo[b][1,4]oxazine Oxadiazole, ester linkage Oxazin core with oxadiazole; ester group Increased hydrolytic stability; potential prodrug design

Structural and Functional Analysis:

Heterocycle Size and Electronic Effects: The seven-membered thiazepine core in the target compound introduces conformational flexibility compared to five- or six-membered analogs (e.g., thiazolidinone or benzothiazine). In contrast, the tetrazole-containing analog () lacks a sulfur atom but incorporates a nitrogen-rich tetrazole ring, which may improve π-π stacking interactions in biological systems .

Substituent Influence: The 3,4-dimethoxyphenyl group in the target compound and its tetrazole analog provides electron-donating methoxy substituents, which could enhance membrane permeability compared to the dimethylphenylimino group in the thiazolidinone derivative () . The benzyl-acetamide side chain in the target compound contrasts with the ester linkage in oxadiazole derivatives (), suggesting differences in hydrolysis susceptibility and bioavailability .

Synthetic Considerations :

  • Synthesis of the target compound likely involves coupling reactions similar to those in and , where cesium carbonate and DMF are used for nucleophilic substitutions. However, the sulfone group may require additional oxidation steps, as seen in sulfone-containing heterocycles .

Research Findings and Implications

While direct pharmacological data for the target compound are absent in the evidence, structural analogs provide insights:

  • Thiazolidinones () are known for antimicrobial and antidiabetic activities, implying that the target compound’s thiazepine core could be optimized for similar applications .
  • Oxadiazole-containing oxazin derivatives () highlight the role of heteroaromatic substituents in enhancing metabolic stability, a feature relevant to the sulfone group in the target compound .

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